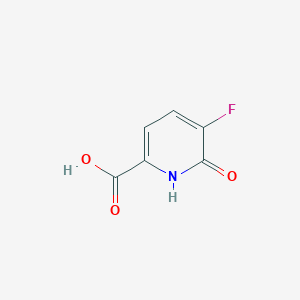

5-Fluoro-6-hydroxypicolinic acid

Descripción general

Descripción

5-Fluoro-6-hydroxypicolinic acid is a derivative of picolinic acid, a naturally occurring compound found in plants and animals. This compound has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. It contains a fluorine atom at the 5th position and a hydroxyl group at the 6th position on the pyridine ring, making it a unique and valuable compound for various research and industrial purposes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-6-hydroxypicolinic acid typically involves the fluorination of 6-hydroxypicolinic acid. One common method is the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like crystallization and chromatography are essential to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions: 5-Fluoro-6-hydroxypicolinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

Substitution: The fluorine atom can be substituted with other functional groups like amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products Formed:

Oxidation: Formation of 5-fluoro-6-oxopicolinic acid or 5-fluoro-6-carboxypicolinic acid.

Reduction: Formation of 5-hydroxy-6-hydroxypicolinic acid.

Substitution: Formation of 5-amino-6-hydroxypicolinic acid or 5-thio-6-hydroxypicolinic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Sciences

Overview : 5-Fluoro-6-hydroxypicolinic acid is being investigated for its role in drug discovery and development. It serves as a versatile building block in the synthesis of novel pharmaceutical compounds.

Applications :

- Drug Development : The compound is utilized in the synthesis of new drug candidates that exhibit improved pharmacokinetic properties. Its structural features allow for modifications that enhance biological activity.

- Mechanism of Action : Preliminary studies suggest that derivatives of this compound may interact with specific biological targets, potentially leading to the development of therapeutics for various diseases.

Environmental Chemistry

Overview : The compound is being studied for its potential in environmental remediation, particularly in the degradation of pollutants.

Applications :

- Pollutant Degradation : Research indicates that this compound can facilitate the breakdown of certain environmental contaminants through advanced chemical reactions.

- Methodology : The compound is applied to contaminated samples, and its interactions with pollutants are analyzed using chromatography and spectrometry techniques. Controlled parameters include concentration, pH, and temperature to optimize degradation pathways.

Material Science

Overview : In material science, this compound is explored for its incorporation into advanced materials.

Applications :

- Polymer Synthesis : It is used as a precursor in the creation of polymers and coatings with tailored electronic and structural properties.

- Results : The incorporation of this compound has resulted in materials demonstrating enhanced thermal stability and unique electronic characteristics, which are beneficial for industrial applications.

Biomedical Engineering

Overview : The fluorescent properties of this compound make it a candidate for biomedical imaging techniques.

Applications :

- Fluorescence Imaging : The compound can be conjugated to biomolecules or used to label cells and tissues, providing a means to track biological processes.

- Outcomes : Initial studies show that it can serve as an effective fluorescent marker, allowing for high-resolution imaging of cellular structures.

Agricultural Chemistry

Overview : In agricultural chemistry, the compound is evaluated for its potential use as an active ingredient in pesticides or herbicides.

Applications :

- Pesticide Development : Research is ongoing to determine the efficacy of this compound as a component in formulations aimed at pest control.

- Mechanism Studies : Studies focus on its interaction with target pests and the resulting biological effects.

Summary Table of Applications

| Field | Application | Methodology | Outcomes/Results |

|---|---|---|---|

| Pharmaceutical Sciences | Drug development | Synthesis of derivatives | Improved pharmacokinetic properties |

| Environmental Chemistry | Pollutant degradation | Chromatography and spectrometry | Effective breakdown of contaminants |

| Material Science | Polymer synthesis | Polymerization techniques | Enhanced thermal stability and electronic properties |

| Biomedical Engineering | Fluorescence imaging | Conjugation to biomolecules | High-resolution imaging capabilities |

| Agricultural Chemistry | Pesticide formulation | Efficacy studies against pests | Potential new active ingredients for pest control |

Case Studies

-

Drug Development Case Study

- Researchers synthesized various derivatives of this compound to evaluate their activity against specific cancer cell lines. Results indicated several compounds exhibited significant cytotoxicity, suggesting a pathway for new anticancer therapies.

-

Environmental Remediation Case Study

- A study investigated the effectiveness of applying this compound in soil contaminated with heavy metals. Results showed a marked reduction in metal concentration over time, indicating potential for use in bioremediation strategies.

-

Material Science Case Study

- A team developed a new polymer incorporating this compound that demonstrated superior mechanical strength compared to traditional materials. This advancement opens avenues for applications in aerospace and automotive industries.

Mecanismo De Acción

The mechanism of action of 5-Fluoro-6-hydroxypicolinic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can inhibit enzymes involved in pyridine metabolism, such as monooxygenases and dioxygenases.

Pathways Involved: The compound can interfere with the kynurenine pathway, which is crucial for the metabolism of tryptophan and the production of nicotinamide adenine dinucleotide (NAD+).

Comparación Con Compuestos Similares

Picolinic acid: A naturally occurring compound with a carboxylic acid group at the 2-position.

Nicotinic acid: An isomer of picolinic acid with the carboxylic acid group at the 3-position.

Isonicotinic acid: Another isomer with the carboxylic acid group at the 4-position.

Uniqueness: 5-Fluoro-6-hydroxypicolinic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its reactivity and potential for various applications compared to its isomers.

Actividad Biológica

5-Fluoro-6-hydroxypicolinic acid (5F6HPA) is a derivative of picolinic acid that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and applications based on diverse research findings.

Synthesis of this compound

The synthesis of 5F6HPA typically involves the fluorination of hydroxypicolinic acid derivatives. The introduction of the fluorine atom at the 5-position significantly alters the compound's reactivity and biological interactions compared to its non-fluorinated counterparts. The structural modifications enhance its potential as a pharmacological agent.

Antimicrobial Properties

Research has indicated that 5F6HPA exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including multidrug-resistant Staphylococcus aureus . The mechanism of action is believed to involve interference with bacterial protein synthesis and cell wall integrity.

| Compound | Activity | Target Organism |

|---|---|---|

| This compound | Antimicrobial | Multidrug-resistant S. aureus |

| 5-Hydroxy-6-fluoro-1,8-naphthyridone | Moderate antibacterial activity | Various bacterial strains |

Anticancer Activity

5F6HPA has also been evaluated for its anticancer properties. In studies using human lung adenocarcinoma (A549) cells, the compound demonstrated cytotoxic effects, leading to reduced cell viability. The structure-activity relationship suggests that specific substitutions on the picolinic acid backbone enhance its anticancer efficacy .

Neuroprotective Effects

Emerging evidence suggests that 5F6HPA may possess neuroprotective properties. It has been studied for its ability to mitigate oxidative stress and neuronal cell death, which are critical factors in neurodegenerative diseases like Alzheimer's. Its antioxidant capacity could play a role in protecting neuronal cells from amyloid-beta-induced toxicity .

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial efficacy of 5F6HPA against S. aureus showed a significant reduction in bacterial load in treated samples compared to controls. The compound was effective at micromolar concentrations, indicating its potential for therapeutic applications in treating resistant infections.

- Cytotoxicity in Cancer Cells : In a controlled experiment, A549 cells were exposed to various concentrations of 5F6HPA. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents like cisplatin .

Propiedades

IUPAC Name |

5-fluoro-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTTWFGNUPHEEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.